molecular formula C9H6BrFN2 B2372355 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole CAS No. 2219379-88-9

3-(4-Bromophenyl)-4-fluoro-1H-pyrazole

Cat. No.: B2372355
CAS No.: 2219379-88-9
M. Wt: 241.063
InChI Key: BKPMVPDFMFVTHM-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” is a type of organic compound that contains a pyrazole ring. Pyrazoles are a class of compounds that have a five-membered aromatic ring with two nitrogen atoms. The presence of bromine and fluorine atoms in the compound could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be characterized using various techniques such as NMR and UV-Vis spectroscopy .

Scientific Research Applications

Synthesis and Structural Characterization

  • 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole and related compounds have been synthesized and structurally characterized, contributing to the understanding of molecular structures and interactions in this class of chemicals (Loh et al., 2013).

Spectral Characterization and Fluorescence Studies

  • Pyrazoline derivatives, including those related to this compound, have been studied for their fluorescence properties. This research is significant in developing materials with potential applications in fluorescence and spectroscopy (Ibrahim et al., 2016).

Potential in Medicinal Chemistry

  • Studies on pyrazole derivatives have shown their potential application in medicinal chemistry, particularly in anti-cancer research. For example, certain derivatives have shown cytotoxic activity against various human cancer cell lines (Srour et al., 2018).

Molecular Docking and Biomedical Applications

  • Molecular docking studies of certain pyrazole compounds, including this compound derivatives, suggest potential inhibitory activity against specific proteins, indicating their potential use in the development of new pharmaceuticals (Ryzhkova et al., 2020).

Antimicrobial Activity

  • Some pyrazole derivatives have been explored for their antibacterial activity, presenting a new avenue for developing antimicrobial agents (Shingare et al., 2017).

Fluorination and NOS Inhibitory Activity

  • The synthesis of fluorine-containing pyrazoles, including this compound, has been explored for their potential inhibitory activity on nitric oxide synthase (NOS), indicating their significance in biochemical and pharmaceutical research (Nieto et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “3-(4-Bromophenyl)propionic acid”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid dust formation and to use the compound only in a well-ventilated area .

Future Directions

The future research directions for “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” could involve further investigation of its biological activities and potential applications in medicinal chemistry. Additionally, the development of more efficient synthesis methods for this compound could also be a potential area of research .

Properties

IUPAC Name

5-(4-bromophenyl)-4-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPMVPDFMFVTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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